molecular formula C22H17FN6O5S B2894246 3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396785-11-7

3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2894246
CAS No.: 1396785-11-7
M. Wt: 496.47
InChI Key: VHPMTQOAWREZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-5-carboxamide derivative featuring a 2-fluorobenzyl substituent at position 3 and a sulfamoylphenyl group at position N of the tetrahydropyrimidine core. The 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl group introduces a sulfonamide linker, a common pharmacophore in medicinal chemistry for modulating solubility and target affinity. Its synthesis likely involves coupling reactions between activated pyrimidine intermediates and sulfamoyl-containing aryl amines, as evidenced by analogous protocols in the literature .

Properties

CAS No.

1396785-11-7

Molecular Formula

C22H17FN6O5S

Molecular Weight

496.47

IUPAC Name

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H17FN6O5S/c23-18-5-2-1-4-14(18)13-29-20(31)17(12-26-22(29)32)19(30)27-15-6-8-16(9-7-15)35(33,34)28-21-24-10-3-11-25-21/h1-12H,13H2,(H,26,32)(H,27,30)(H,24,25,28)

InChI Key

VHPMTQOAWREZQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)F

solubility

not available

Origin of Product

United States

Biological Activity

3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
Molecular FormulaC22H17FN6O5S
Molecular Weight496.5 g/mol
IUPAC Name3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide
InChIInChI=1S/C22H17FN6O5S/c23-18...

This compound features a fluorobenzyl group , a dioxo tetrahydropyrimidine core , and a pyrimidinylsulfamoylphenyl moiety , which may contribute to its biological activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their normal function.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways.
  • Nucleic Acid Binding : The ability to bind to DNA or RNA may interfere with transcription and translation processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar pyrimidine compounds exhibit significant antimicrobial effects. For instance, certain pyrimidine derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Sulfonamide derivatives have been documented to exhibit cytotoxicity against various cancer cell lines. The interaction with specific molecular targets in cancer cells could lead to apoptosis or inhibit proliferation .

Anti-inflammatory Effects

Given the presence of the sulfamoyl group, there is potential for anti-inflammatory activity. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives similar to the target compound:

  • Study on Antitubercular Activity :
    • A series of novel substituted-N-benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis.
    • Compounds showed IC90 values indicating significant efficacy against bacterial strains while demonstrating low cytotoxicity on human cells .
  • Cytotoxicity Assays :
    • Evaluation of structural analogs revealed promising results in inhibiting cancer cell growth while maintaining a favorable safety profile .
    • The most active compounds had IC50 values indicating effective inhibition of cell proliferation in vitro.

Scientific Research Applications

Medicinal Chemistry

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of benzothiadiazole exhibit significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases .

Fluorescent Probes

Due to its inherent fluorescence properties, this compound is being explored as a fluorescent probe in biological imaging. Research indicates that compounds with benzothiadiazole structures can effectively bind to amyloid fibrils, making them useful in the study of neurodegenerative diseases such as Alzheimer's . The ability to visualize these aggregates in vivo could provide valuable insights into disease progression and treatment efficacy.

Material Science

In material science, (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid is being studied for its potential use in organic light-emitting diodes (OLEDs). The compound's electronic properties allow it to function as an emissive layer in OLED devices, which are known for their high efficiency and versatility in display technologies .

Case Studies

Study Focus Findings
Study 1Anti-inflammatory propertiesDemonstrated significant inhibition of cyclooxygenase enzymes .
Study 2Imaging probesEffective binding to amyloid fibrils; potential application in Alzheimer's research .
Study 3OLED applicationsExhibited promising electronic properties suitable for use in OLED devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-dione carboxamides, which are explored for antiviral, anticancer, and antimicrobial activities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-Dione Carboxamides

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 2-Fluorobenzyl, 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl Hypothesized RNase H inhibition (based on structural analogy to HIV-1 inhibitors)
N-(2,4-Difluorobenzyl)-1-(hydroxy)-4-(biphenylamino)pyrimidine-5-carboxamide (10i) 2,4-Difluorobenzyl, biphenylamino Potent HIV-1 RNase H inhibition (IC₅₀ = 0.8 μM)
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-carboxamide (50) 2,4-Difluorobenzyl, 3-chloro-4-fluorophenyl Antiviral activity (specific target undisclosed)
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (AZ331) Furyl, methoxyphenyl, cyano Calcium channel modulation (hypotensive effects)
N-(4-Cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolopyrimidine core, 3,4-dichlorophenyl, trifluoromethyl Kinase inhibition (e.g., JAK2/STAT3 pathways)

Substituent-Driven Activity Trends

  • Fluorine Positioning: The 2-fluorobenzyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to 2,4-difluorobenzyl in compound 10i. The latter shows enhanced HIV-1 RNase H inhibition due to increased electron-withdrawing effects and improved target binding .
  • Sulfamoyl vs. Biphenylamino Groups: The 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl group in the target compound likely enhances water solubility via hydrogen bonding, whereas the biphenylamino group in 10i prioritizes π-π stacking interactions with hydrophobic enzyme pockets .
  • Core Modifications: Pyrazolopyrimidine (e.g., compound in ) and thienopyrimidine derivatives (e.g., ) exhibit divergent target selectivity compared to the tetrahydropyrimidine-dione scaffold, favoring kinase over protease inhibition.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency for pyrimidine derivatives .
  • Temperature : Reactions often proceed at 0–5°C during coupling steps to minimize side products, followed by gradual warming to room temperature .
  • Reagents : Use of coupling agents (e.g., EDC·HCl, HOBt) and bases (e.g., triethylamine) ensures proper activation of carboxylic acid intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity fractions .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm substituent positions (e.g., fluorobenzyl, pyrimidin-2-yl groups) and verify stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated for related pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or off-target effects. Methodological strategies include:

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays to confirm target specificity .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines to identify context-dependent effects .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorobenzyl with 4-fluorobenzyl) to isolate functional group contributions .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

  • Rodent models : Use Sprague-Dawley rats or BALB/c mice for preliminary PK profiling, focusing on oral bioavailability and plasma half-life.
  • Metabolite identification : LC-MS/MS analyzes major metabolites, particularly sulfamoyl and pyrimidine ring oxidation products .
  • Toxicology screening : Monitor off-target effects in liver/kidney histopathology, as fluorinated compounds may exhibit organ-specific toxicity .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

Focus on modifying three regions:

  • Fluorobenzyl group : Replace 2-fluoro with 3- or 4-fluoro to assess steric/electronic effects on target binding .
  • Sulfamoyl linker : Test sulfonamide vs. sulfonyl variants to optimize solubility and membrane permeability .
  • Pyrimidine core : Introduce methyl or chloro substituents at the 5-position to enhance metabolic stability .

Notes for Methodological Rigor

  • Always cross-validate synthetic routes with independent replicates to ensure reproducibility .
  • For SAR studies, prioritize analogs with ≥95% purity to minimize confounding effects .
  • Use computational tools (e.g., molecular docking) to guide substituent selection before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.